molecular formula C11H13Cl2F3N6O B1440130 2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride CAS No. 1177093-00-3

2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride

Cat. No.: B1440130
CAS No.: 1177093-00-3
M. Wt: 373.16 g/mol
InChI Key: ZCDPGVADUIKJBL-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride (CAS: 1177093-00-3) is a pyrimidine derivative with the molecular formula C₁₁H₁₃Cl₂F₃N₆O and a molecular weight of 373.17 g/mol . Its structure features:

  • A pyrimidine core substituted at the 2-position with a piperazine ring.
  • A 5-(trifluoromethyl)-1,2,4-oxadiazole moiety at the 4-position.
  • A dihydrochloride salt formulation, enhancing solubility for pharmaceutical applications.

The trifluoromethyl (-CF₃) group on the oxadiazole ring contributes to high lipophilicity and metabolic stability, making this compound a candidate for drug development, particularly in targeting enzymes or receptors where hydrophobic interactions are critical .

Properties

IUPAC Name

3-(2-piperazin-1-ylpyrimidin-4-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N6O.2ClH/c12-11(13,14)9-18-8(19-21-9)7-1-2-16-10(17-7)20-5-3-15-4-6-20;;/h1-2,15H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDPGVADUIKJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=N2)C3=NOC(=N3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole heterocycle is typically synthesized through cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated esters. The classical method, dating back to Tiemann and Krüger (1884), involves the reaction of amidoximes with acyl chlorides or esters under heating conditions, often catalyzed by bases or fluoride ions to improve yields and reaction rates.

Starting Materials Reagents/Catalysts Conditions Yield Range Notes
Amidoximes + Acyl Chlorides Pyridine, TBAF catalyst Solvent-free or THF, RT to reflux Low to moderate (up to 98%) Early methods suffer from long reaction times and by-product formation
Amidoximes + Activated Esters EDC, DCC, CDI, TBTU, T3P Toluene or similar, reflux Moderate to good (50–95%) Improved yields and easier work-up; milder conditions preferred

Table 1: Representative methods for 1,2,4-oxadiazole synthesis adapted from recent reviews

The trifluoromethyl substitution on the oxadiazole ring is introduced via the corresponding trifluoromethyl-substituted carboxylic acid derivative or its activated form.

Preparation of Pyrimidine Derivative

The pyrimidine core functionalized at the 2- and 4-positions is prepared by halogenation and subsequent nucleophilic substitution. According to patent literature on related heterocyclic compounds, a halogenated pyrimidine intermediate is reacted with piperazine to introduce the piperazin-1-yl substituent at the 2-position.

  • Halogenation is typically performed using halogenating agents such as iodine monochloride (ICl) or iodine in the presence of silver trifluoroacetate.
  • The halogenated pyrimidine is then subjected to palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution with piperazine.

Coupling of Oxadiazole and Pyrimidine Moieties

A key step involves the coupling of the oxadiazole derivative with the pyrimidine ring. This can be achieved by:

  • Palladium-catalyzed cross-coupling reactions, where a trimethylstannyl-substituted oxadiazole derivative reacts with a halogenated pyrimidine under Pd(0) or Pd(II) catalysis.
  • Conditions typically involve solvents such as dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF), temperatures ranging from 60 to 150°C, and reaction times from 30 minutes to 12 hours.
Step Reagents/Catalysts Conditions Outcome Notes
Halogenation of phenyl ring ICl or I2 + AgCF3COO Room temperature Halogenated intermediate Prefer iodination for better reactivity
Stannylation Hexamethylditin + Pd catalyst 90–120°C in 1,4-dioxane/DMF/THF Trimethylstannyl oxadiazole derivative Prepares for cross-coupling
Cross-coupling Pd(0) or Pd(II) catalyst + pyrimidine halide 60–150°C, 30 min–12 h Coupled heterocyclic compound Key step to form the target molecule

Table 2: Key intermediate transformations in oxadiazole-pyrimidine coupling

Formation of Dihydrochloride Salt

The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing its physicochemical properties such as solubility and stability, which is crucial for pharmaceutical applications.

Research Findings and Optimization

  • The use of palladium catalysts such as dichlorobistriphenylphosphine palladium(II) or tetrakistriphenylphosphine palladium(0) is critical for efficient cross-coupling.
  • Solvent choice influences yield and purity; polar aprotic solvents like DMF and 1,4-dioxane are preferred.
  • Reaction temperatures and times are optimized to balance conversion and minimize decomposition.
  • The trifluoromethyl group enhances biological activity and metabolic stability but requires careful handling in synthesis due to its electron-withdrawing nature.
  • Purity levels above 95% (NMR confirmed) are achievable with proper purification techniques, including crystallization of the dihydrochloride salt.

Summary Table of Preparation Methods

Stage Method/Reaction Type Key Reagents/Catalysts Conditions Yield/Notes
1. Oxadiazole ring formation Cyclization of amidoxime + acid derivatives Amidoximes + acyl chlorides/esters + catalysts (TBAF, pyridine) RT to reflux; solvent-free or THF Moderate to high yields; purification challenges
2. Pyrimidine functionalization Halogenation and nucleophilic substitution ICl or I2 + AgCF3COO; piperazine Room temp for halogenation; reflux for substitution Efficient halogenation; selective substitution
3. Coupling reaction Pd-catalyzed cross-coupling Trimethylstannyl oxadiazole + halogenated pyrimidine + Pd catalyst 60–150°C; 30 min to 12 h; DMF/1,4-dioxane High coupling efficiency; critical step
4. Salt formation Acidification HCl (aqueous or gaseous) Ambient temperature Formation of dihydrochloride salt; improves solubility

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted pyrimidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 2-piperazinyl pyrimidines can demonstrate activity against various bacterial strains. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioactivity against pathogens .

Anticancer Properties

The compound has been investigated for its anticancer potential. The oxadiazole ring is known to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neurological Applications

Given its piperazine structure, this compound may also exhibit neuroprotective effects. Research into similar piperazine derivatives has shown promise in treating neurological disorders such as anxiety and depression by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Inhibitors of Enzymatic Activity

The compound has been explored as an inhibitor of specific enzymes linked to disease processes, such as kinases involved in cancer signaling pathways. Inhibitory assays have demonstrated that it can effectively hinder the activity of these enzymes, suggesting potential therapeutic applications in oncology .

Data Tables

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neurological ApplicationsPotential neuroprotective effects
Enzymatic InhibitionInhibits specific kinases related to cancer

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of 2-piperazinyl pyrimidines were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting the compound's potential as a lead for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Research reported on the synthesis of analogs of this compound and their evaluation against human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the micromolar range, suggesting their viability as anticancer agents.

Case Study 3: Neuropharmacology

Research presented at a pharmacology conference indicated that compounds similar to 2-piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride showed promise in preclinical models for treating anxiety disorders by enhancing serotonin receptor activity.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine ring can modulate its pharmacokinetic properties. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound improves target binding via hydrophobic interactions and reduces metabolic degradation compared to the methyl analog .
  • Methoxymethyl vs. Trifluoromethyl : The methoxymethyl analog’s ether group may enhance aqueous solubility but could introduce metabolic vulnerabilities (e.g., oxidation) .

Piperazine-Containing Compounds with Heterocyclic Cores

Other piperazine derivatives with distinct heterocyclic systems exhibit divergent pharmacological profiles:

Compound Name Core Structure Key Features Reference
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolo[4,3-a]pyridine Phenylpiperazine side chain; likely targets serotonin/dopamine receptors
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride Triazolo[4,3-a]pyridine Chlorophenyl group enhances halogen bonding; potential antipsychotic activity

Key Differences:

  • Pyrimidine-Oxadiazole vs. Triazolo-Pyridine : The pyrimidine-oxadiazole core in the target compound may favor interactions with kinases or nucleotide-binding proteins, whereas triazolo-pyridine systems are more common in CNS-targeting agents .
  • Substituent Flexibility : The target compound’s oxadiazole allows modular substitution for tuning potency, while triazolo systems prioritize rigid, planar structures for receptor binding .

Biological Activity

The compound 2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride (CAS No. 1177093-00-3) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.

  • Molecular Formula : C11_{11}H13_{13}Cl2_2F3_3N6_6O
  • Molecular Weight : 373.16 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperazine derivatives, including those containing oxadiazole moieties. The compound under consideration has shown promising results in inhibiting bacterial growth:

Bacterial Strain Activity
Escherichia coliModerate inhibition
Staphylococcus aureusResistant but inhibited
Listeria monocytogenesSensitive to treatment

In a study comparing various piperazine derivatives, the compound displayed significant antibacterial activity against resistant strains, outperforming traditional antibiotics like ampicillin in some instances .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively researched. The compound demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (µM)
MCF-7 (breast cancer)15.63
A549 (lung cancer)2.78
A375 (melanoma)0.12

These findings suggest that the compound may induce apoptosis in cancer cells via mechanisms involving p53 activation and caspase-3 cleavage . Notably, its activity was comparable to established chemotherapeutic agents such as Tamoxifen.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes:

Enzyme IC50_{50} (µM)
Acetylcholinesterase (AChE)12.8
Urease53.1

These enzyme inhibitory activities suggest potential applications in treating diseases such as Alzheimer's and other conditions where enzyme modulation is beneficial .

Case Studies

  • Antibacterial Efficacy Study : In a comparative analysis of piperazine derivatives, the compound exhibited superior activity against MRSA, indicating its potential as a novel therapeutic agent in combating antibiotic resistance .
  • Cytotoxicity Evaluation : A study involving multiple cancer cell lines revealed that the compound could effectively reduce cell viability at low concentrations, making it a candidate for further development in cancer therapeutics .

Q & A

Q. What are the key synthetic challenges in preparing 2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The trifluoromethyl-oxadiazole moiety introduces steric and electronic challenges during cyclization. A stepwise approach is recommended:

Oxadiazole Formation : Use 1,3-dipolar cycloaddition between nitrile oxides and amidoximes under basic conditions (e.g., K₂CO₃ in DMF) .

Piperazine Coupling : Employ nucleophilic aromatic substitution (SNAr) with activated pyrimidine derivatives. Microwave-assisted synthesis may improve yield and reduce reaction time.

Salt Formation : Hydrochloride salt generation requires strict control of stoichiometry (e.g., 2:1 HCl:base ratio) and solvent polarity to avoid over-acidification.

  • Key Parameters : Monitor reaction progress via TLC or HPLC (using ammonium acetate buffer at pH 6.5 for mobile phases ).

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • HPLC-UV/ELSD : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>98% by area normalization).
  • NMR Spectroscopy : Confirm the trifluoromethyl group via ¹⁹F NMR (δ ~ -60 ppm) and piperazine protons (δ 2.5–3.5 ppm in D₂O).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₁H₁₂Cl₂F₃N₇O.
  • Elemental Analysis : Verify Cl⁻ content (theoretical: ~12.5% w/w) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the trifluoromethyl-oxadiazole group in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and electron density maps:

Electrophilicity Analysis : Calculate Fukui indices to identify reactive sites on the pyrimidine ring.

Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize dielectric environments for SNAr reactions.

  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). ICReDD’s integrated computational-experimental workflows are recommended for iterative refinement .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay platforms?

  • Methodological Answer : Systematic troubleshooting steps:

Assay Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Solubility/Permeability : Measure logP (e.g., shake-flask method) and PAMPA permeability to rule out false negatives due to poor bioavailability.

Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess degradation pathways.

  • Case Study : Discrepancies in IC₅₀ values may arise from off-target binding to serum proteins (e.g., BSA); use low-protein assay buffers .

Q. What are the best practices for designing selective inhibitors targeting piperazine-linked heterocycles?

  • Methodological Answer : Focus on structural modifications to enhance selectivity:

SAR Studies : Introduce substituents at the pyrimidine C-6 position to sterically block off-target interactions.

Co-crystallization : Obtain X-ray structures of the compound bound to the target protein (e.g., kinase or GPCR) to guide rational design.

Counterion Effects : Compare dihydrochloride vs. free base forms for differences in solubility and membrane penetration .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer : Follow hazard controls based on SDS guidelines:
  • PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks).
  • Ventilation : Use fume hoods for weighing and dissolution steps (inhalation risk).
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride

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